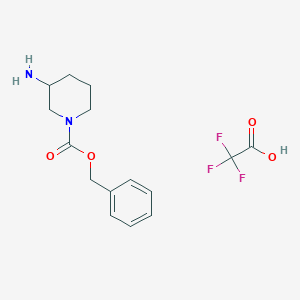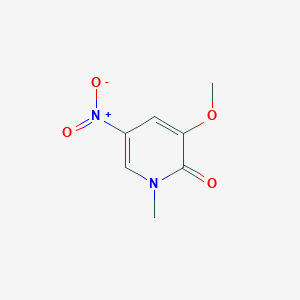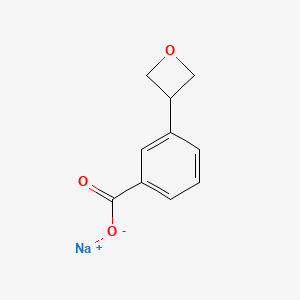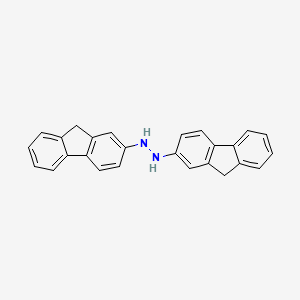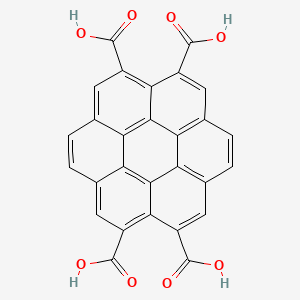
Coronene-1,6,7,12-tetracarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coronene-1,6,7,12-tetracarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H12O8. It is a derivative of coronene, which consists of six benzene rings fused together in a hexagonal arrangement. The addition of four carboxylic acid groups at positions 1, 6, 7, and 12 enhances its chemical reactivity and solubility in various solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of coronene-1,6,7,12-tetracarboxylic acid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of coronene-1,6,7,12-tetracarboxylic acid may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions
Coronene-1,6,7,12-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated coronenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
Coronene-1,6,7,12-tetracarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of coronene-1,6,7,12-tetracarboxylic acid involves its interaction with various molecular targets and pathways. Its planar aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. The carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Coronene: The parent compound without carboxylic acid groups.
Perylene-3,4,9,10-tetracarboxylic acid: Another PAH with four carboxylic acid groups, but with a different arrangement of aromatic rings.
Uniqueness
Coronene-1,6,7,12-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which enhances its solubility and reactivity compared to other PAHs. This makes it particularly useful in applications requiring high solubility and functionalization potential .
Propiedades
Fórmula molecular |
C28H12O8 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
coronene-1,6,7,12-tetracarboxylic acid |
InChI |
InChI=1S/C28H12O8/c29-25(30)13-5-9-1-2-10-6-14(26(31)32)22-16(28(35)36)8-12-4-3-11-7-15(27(33)34)21(13)23-17(9)18(10)24(22)20(12)19(11)23/h1-8H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Clave InChI |
VLILOWNAZCXRQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C3C(=CC4=C5C3=C2C6=C7C5=C(C=C4)C=C(C7=C(C=C61)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)


![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



